1-{4-CYANO-2-[4-(DIETHYLSULFAMOYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE
Description
Properties
IUPAC Name |
1-[4-cyano-2-[4-(diethylsulfamoyl)phenyl]-1,3-oxazol-5-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4S/c1-3-25(4-2)30(27,28)16-7-5-15(6-8-16)19-23-17(13-21)20(29-19)24-11-9-14(10-12-24)18(22)26/h5-8,14H,3-4,9-12H2,1-2H3,(H2,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLAJVNZPQQNOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC(CC3)C(=O)N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-CYANO-2-[4-(DIETHYLSULFAMOYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the sulfonamide group. One common method involves the reaction of 4-cyano-2-aminophenol with diethylsulfamoyl chloride to form the intermediate, which is then cyclized to produce the oxazole ring. The final step involves the coupling of the oxazole derivative with piperidine-4-carboxamide under specific conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1-{4-CYANO-2-[4-(DIETHYLSULFAMOYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
Antitumor Activity
Recent studies have indicated that derivatives of compounds similar to 1-{4-Cyano-2-[4-(diethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide exhibit notable antitumor properties. These compounds have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways.
Case Study : A study published in MDPI highlighted the synthesis of polyfunctional derivatives from similar structures, demonstrating significant cytotoxic effects against human cancer cell lines. The findings suggest that modifications to the oxazole or piperidine rings can enhance antitumor efficacy .
Antimicrobial Properties
The compound's structural features may also confer antimicrobial activity. Research into related compounds has shown that modifications can lead to enhanced activity against a range of bacterial strains, including resistant strains.
Case Study : A related study investigated the synthesis of various heterocyclic derivatives and their antimicrobial properties, revealing that certain modifications led to increased effectiveness against specific pathogens .
Neurological Applications
Given its piperidine structure, there is potential for this compound in neurological research, particularly as a modulator of neurotransmitter systems. Compounds with similar frameworks have been explored for their effects on serotonin and dopamine receptors.
Research Insights : Studies have shown that piperidine derivatives can act as selective serotonin reuptake inhibitors (SSRIs), which are crucial in treating depression and anxiety disorders. Further exploration into the pharmacodynamics of this compound could yield valuable insights into its therapeutic potential in neuropharmacology.
Mechanism of Action
The mechanism of action of 1-{4-CYANO-2-[4-(DIETHYLSULFAMOYL)PHENYL]-1,3-OXAZOL-5-YL}PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Compound 1 : 1-({3-[4-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperidine-4-carboxamide ()
- Key Differences: Heterocycle: 1,2,4-Oxadiazole vs. 1,3-oxazole. Oxadiazoles are known for metabolic stability, while oxazoles may exhibit distinct electronic profiles due to nitrogen positioning. Substituents: A trifluoromethyl (-CF₃) group replaces the diethylsulfamoylphenyl group. The -CF₃ is a strong electron-withdrawing group, influencing lipophilicity and steric bulk.
- Synthesis : Yielded 89% under similar conditions, suggesting favorable reactivity for oxadiazole formation .
- IR Data : Peaks at 1628 cm⁻¹ (C=N/C=O) and 1326 cm⁻¹ (C-F) highlight functional group signatures .
Compound 2 : 1-(CYANOACETYL)PIPERIDINE-4-CARBOXAMIDE ()
- Key Differences: Backbone: Lacks the oxazole ring; instead, a cyanoacetyl group is attached to the piperidine. Molecular Weight: Simpler structure (MW 195.22 vs. estimated higher MW for the target compound).
Compound 3 : 4-({[4-(BUT-2-YN-1-YLOXY)PHENYL]SULFONYL}METHYL)-1-[(3,5-DIMETHYLISOXAZOL-4-YL)SULFONYL]-N-HYDROXYPIPERIDINE-4-CARBOXAMIDE ()
- Key Differences :
- Substituents : Dual sulfonyl groups (but-2-yn-1-yloxy phenyl and dimethylisoxazolyl) vs. a single diethylsulfamoyl group.
- Functional Groups : Includes an N-hydroxypiperidine carboxamide, which may enhance metal-binding or acidity compared to the target’s unsubstituted carboxamide.
- Physicochemical Properties : Higher atom count (62 atoms) and bond count (64 bonds) suggest increased molecular complexity .
Comparative Data Table
Key Insights and Implications
Heterocyclic Influence : The 1,3-oxazole in the target compound may offer distinct electronic and steric properties compared to 1,2,4-oxadiazole (Compound 1) or acetylated derivatives (Compound 2).
Sulfonamide vs.
Synthetic Feasibility : High yields in Compound 1 (89%) indicate robust methodologies for heterocycle formation, which could be adapted for the target compound .
Physicochemical Properties : The target compound’s higher molecular complexity compared to Compound 2 may impact solubility and bioavailability, necessitating formulation studies.
Biological Activity
1-{4-Cyano-2-[4-(diethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide, a complex heterocyclic compound, is notable for its potential in medicinal chemistry, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 431.5 g/mol. The structure includes a piperidine ring, a cyano group, and an oxazole derivative, which contribute to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C20H25N5O4S |
| Molecular Weight | 431.5 g/mol |
| Structural Features | Piperidine ring, cyano group, oxazole derivative |
The biological activity of this compound primarily revolves around its ability to interact with specific cellular signaling pathways. Research indicates that it may inhibit key oncogenic protein kinases, particularly those involved in cell proliferation and survival.
Key Mechanisms
- Inhibition of Protein Kinases : Studies suggest that the compound may act as an inhibitor of focal adhesion kinase (FAK) and platelet-derived growth factor receptor (PDGF-R) kinases, which are critical in cancer cell signaling pathways .
- Antiproliferative Effects : In vitro assays have demonstrated significant antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .
Biological Activity Studies
Several studies have investigated the biological effects of this compound on different cell types. Notably:
- Cancer Cell Lines : The compound exhibited promising results in inhibiting the growth of multiple cancer cell lines, showcasing a mean IC50 value indicative of its potency against tumor cells .
- Toxicity Assessments : Toxicity studies reveal that the compound has low toxicity levels against non-cancerous cells, suggesting a favorable therapeutic index for future clinical applications .
Study 1: Antitumor Activity
A recent study evaluated the antitumor efficacy of various oxazole derivatives, including our compound of interest. The results indicated that it significantly reduced cell viability in treated cancer cell lines compared to controls.
Study 2: Inhibition of Oncogenic Pathways
Another investigation focused on the inhibition of PDGF-R and FAK pathways by this compound. The findings supported its role as a potential therapeutic agent in oncology due to its ability to disrupt critical signaling cascades involved in tumor growth and metastasis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-{4-cyano-2-[4-(diethylsulfamoyl)phenyl]-1,3-oxazol-5-yl}piperidine-4-carboxamide, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving condensation, cyclization, and functionalization. For example, a common approach involves reacting substituted benzaldehyde derivatives with aminopyridine intermediates under palladium- or copper-catalyzed conditions in solvents like DMF or toluene. Yield optimization requires precise control of stoichiometry, temperature (e.g., 80–120°C), and catalyst loading (e.g., 5–10 mol%) . Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product in >95% purity.
Q. How can spectroscopic techniques (NMR, LC-MS) be employed to confirm the structural integrity of the compound?
- Methodological Answer :
- NMR : Use H and C NMR to verify the presence of key groups:
- Piperidine ring protons (δ 1.5–3.0 ppm, multiplet).
- Cyano group (δ ~110–120 ppm in C).
- Sulfamoyl moiety (δ 3.2–3.5 ppm for diethyl groups).
- LC-MS : Confirm molecular weight (exact mass calculated via high-resolution MS) and detect impurities. For example, a molecular ion peak at m/z ~475 (M+H) aligns with the compound’s formula .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity or biological interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations can optimize the compound’s geometry and identify reactive sites (e.g., the oxazole ring’s electrophilicity). Molecular docking studies against target proteins (e.g., enzymes with sulfamoyl-binding pockets) require parameterization of force fields (AMBER/CHARMM) and validation via binding affinity assays. Computational workflows like ICReDD’s reaction path search methods integrate quantum chemical calculations to predict reaction outcomes, reducing trial-and-error experimentation .
Q. What strategies resolve contradictions in kinetic data during catalytic reactions involving this compound?
- Methodological Answer :
- Data Triangulation : Compare kinetic profiles (e.g., rate constants) across multiple techniques (e.g., UV-Vis spectroscopy, HPLC).
- Mechanistic Probes : Use isotopic labeling (e.g., O in the oxazole ring) to trace reaction pathways.
- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, temperature) affecting discrepancies. For example, contradictory Arrhenius plots may arise from competing reaction mechanisms, which can be modeled via Eyring-Polanyi equations .
Q. How can impurities (e.g., diethylsulfamoyl byproducts) be identified and quantified during synthesis?
- Methodological Answer :
- HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to separate impurities. Quantify via external calibration curves.
- NMR Signal Integration : Compare peak areas of impurity signals (e.g., unreacted phenyl intermediates) to the main product.
- Elemental Analysis : Verify sulfur content (from sulfamoyl groups) to detect deviations from theoretical values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
